1-(3-Methyl-3-pyrrolidinyl)piperidine is a heterocyclic organic compound characterized by the presence of both a piperidine and a pyrrolidine ring. This compound is significant in medicinal chemistry due to its structural features, which allow it to interact with various biological targets. Its unique molecular architecture makes it a valuable subject of study in pharmacology and organic synthesis, particularly for developing therapeutics aimed at neurological disorders and other medical applications.
The compound can be sourced from chemical suppliers specializing in research chemicals, and it is often produced through synthetic methodologies that involve the cyclization of precursors under controlled conditions.
1-(3-Methyl-3-pyrrolidinyl)piperidine falls under the category of alkaloids, specifically piperidine derivatives. These compounds are known for their diverse biological activities and are often investigated for their potential therapeutic effects in various medical fields, including neurology and psychiatry .
The synthesis of 1-(3-Methyl-3-pyrrolidinyl)piperidine typically involves multi-step processes that may include:
Industrial production often employs optimized conditions to enhance yield and purity. Catalysts may be utilized to facilitate reactions, and specific reaction parameters such as temperature and pressure are carefully controlled to ensure scalability for research and therapeutic applications.
The molecular formula for 1-(3-Methyl-3-pyrrolidinyl)piperidine is , with a molecular weight of 168.28 g/mol. The compound features two nitrogen atoms within its rings, contributing to its basicity and potential interactions with biological systems.
1-(3-Methyl-3-pyrrolidinyl)piperidine can participate in several chemical reactions:
The specific reaction conditions, such as temperature, solvent choice, and catalysts, play crucial roles in determining the outcomes and yields of these reactions. For instance, palladium or rhodium catalysts are often employed in hydrogenation processes involving piperidine derivatives .
The physical properties include:
Key chemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C10H20N2 |
| Molecular Weight | 168.28 g/mol |
| Boiling Point | Not readily available |
| Melting Point | Not readily available |
These properties are essential for understanding how the compound behaves under various conditions during synthesis and application .
1-(3-Methyl-3-pyrrolidinyl)piperidine has several scientific applications:
Classical synthetic approaches to 1-(3-methyl-3-pyrrolidinyl)piperidine rely on multi-step linear sequences, often starting from chiral pool precursors like L-proline or L-pipecolic acid. These methods exploit the inherent stereochemistry of natural amino acids to construct the pyrrolidine-piperidine framework. Key reactions include reductive amination, nucleophilic substitution, and ring-closing strategies. For example, piperidine-3-carboxylic acid (nipecotic acid) derivatives undergo condensation with pyrrolidine-containing alkyl halides using potassium carbonate as a base in tetrahydrofuran (THF), yielding hybrid scaffolds after deprotection [6] [9]. Another route involves the N-alkylation of 3-methylpyrrolidine with activated piperidine intermediates (e.g., N-Boc-3-bromopiperidine), followed by acidolytic deprotection [3]. While functional-group-compatible, these methods suffer from moderate yields (typically 50–70%) due to competing elimination reactions and necessitate extensive purification. Table 1 summarizes traditional approaches:
Table 1: Traditional Synthetic Routes for Piperidine-Pyrrolidine Hybrids
| Starting Material | Key Reaction | Conditions | Yield (%) | Limitations |
|---|---|---|---|---|
| L-Pipecolic acid | Reductive amination | NaBH₃CN, MeOH, RT | 65 | Epimerization risk |
| 3-Methylpyrrolidine | N-Alkylation | K₂CO₃, THF, Δ, 12h | 58 | Over-alkylation |
| Nipecotic acid ethyl ester | Grignard addition | 3-PyrrolidinylMgBr, THF, 0°C to RT | 47 | Low regioselectivity |
Recent advances address the challenge of regioselectivity in 3-methylpyrrolidine substitution. Transition-metal-catalyzed C–H activation enables direct functionalization at the C3 position of the pyrrolidine ring. For instance, palladium-catalyzed sp³ C–H arylation using directing groups (e.g., 8-aminoquinoline) achieves >90% regioselectivity for 3-substituted pyrrolidines [5]. Enzymatic strategies also show promise; human CYP3A4 mediates an unprecedented biotransformation converting alkyl aminopyrrolidine moieties to aminopiperidine rings via aldehyde intermediates and intramolecular Schiff-base formation. This process involves ring expansion through hydroxylation, pyrrolidine ring opening, and iminium ion reduction—demonstrating high regiocontrol inaccessible via conventional chemistry . Additionally, aza-Prins cyclizations using AlCl₃ catalysis afford trans-2-substituted-4-halopiperidines with >20:1 diastereoselectivity, suitable for downstream coupling with pyrrolidine units [5].
Microwave irradiation significantly accelerates the synthesis of piperidine-pyrrolidine hybrids while improving yields and purity. One-pot protocols under MAOS condense alkyl dihalides with primary amines in alkaline aqueous media, completing cyclocondensations in <30 minutes versus 24 hours under thermal conditions. This method achieves near-quantitative yields for N-substituted piperidines without racemization [5] [10]. Flow chemistry integrated with microwave heating further enhances efficiency; a continuous-flow reaction of N-(tert-butylsulfinyl)-bromoimines with Grignard reagents delivers enantioenriched α-substituted piperidines in >90% yield and >95% de within minutes. This approach is scalable and eliminates diastereomer purification [5]. Table 2 compares MAOS vs. conventional methods:
Table 2: Impact of Microwave Assistance on Synthesis Efficiency
| Reaction Type | Conventional Time/Yield | MAOS Time/Yield | Key Improvement |
|---|---|---|---|
| Piperidine cyclocondensation | 24h / 65–75% | 0.5h / 92–98% | Reduced oligomerization |
| Enantioselective α-alkylation | 48h / 55% (de 88%) | 15min / 94% (de 96%) | Suppressed racemization |
| Reductive amination | 12h / 60% | 20min / 89% | Higher chemoselectivity |
N-(9-Fluorenylmethoxycarbonyl) (Fmoc)-based solid-phase peptide synthesis (SPPS) enables rapid assembly of piperidine-pyrrolidine peptidomimetics. The hybrid scaffolds are anchored to resins (e.g., Wang or Rink amide) via carboxylic acid linkers, permitting sequential N-Fmoc deprotection with 20% piperidine in DMF and coupling with N-protected amino acids/pyrrolidine derivatives. This method achieves >95% coupling efficiency per step, as monitored by UV absorption of dibenzofulvene adducts [7]. Combinatorial libraries leverage split-and-pool techniques; for example, coupling N-Boc-3-iodoazetidine with pyrazole-4-carboxylates generates diverse sp³-rich architectures for DNA-encoded screening [10]. Critical innovations include pseudoproline dipeptide derivatives to minimize aspartimide formation during aspartic acid coupling and O-acyl isopeptide shifts to avoid aggregation [7].
Sustainable synthesis of 1-(3-methyl-3-pyrrolidinyl)piperidine emphasizes atom economy, renewable catalysts, and benign solvents. Transfer hydrogenation with ammonia borane (H₃N–BH₃) catalyzed by RuCl₃ reduces pyridines to piperidines without high-pressure H₂, achieving 80–95% yields at room temperature [5]. Enzymatic ring expansion (Section 1.2) exemplifies biocatalysis in green synthesis, utilizing NADPH-fortified human liver S9 fractions to convert pyrrolidines to piperidines in water . Solvent-free mechanochemical grinding facilitates aza-Michael additions, constructing pyrrolidine-piperidine dimers in 85% yield within 15 minutes. Life-cycle assessment confirms these routes reduce E-factors (kg waste/kg product) by 4–6× versus traditional methods due to eliminated halogenated solvents and reduced energy inputs [5] [6].
CAS No.: 111-63-7
CAS No.:
CAS No.: 486455-65-6
CAS No.: 4337-12-6